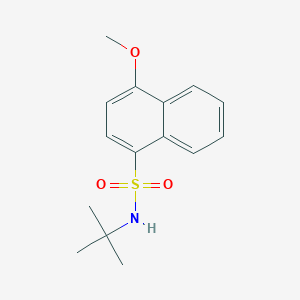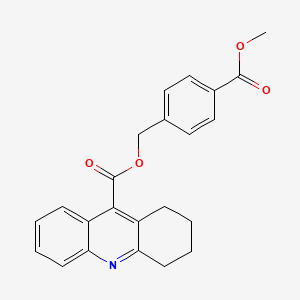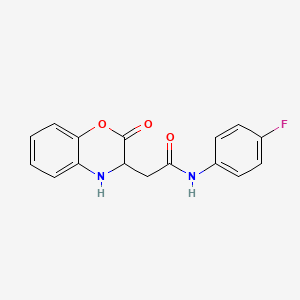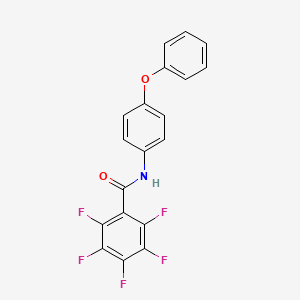
N-(tert-butyl)-4-methoxy-1-naphthalenesulfonamide
Overview
Description
N-(tert-butyl)-4-methoxy-1-naphthalenesulfonamide is a compound that has garnered interest in various fields of chemistry due to its unique structure and properties. It is related to naphthalene derivatives, which are known for their applications in organic synthesis, materials science, and as intermediates in the production of pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of this compound and related compounds typically involves reactions that introduce the tert-butyl and methoxy groups onto the naphthalene sulfonamide framework. One study reported the unexpected formation of tert-butyl substituted naphthalene derivatives during a Snieckus ortho-lithiation process, highlighting the complexity and challenges in the synthesis of such compounds (Obermüller, Dax, & Falk, 2001).
Molecular Structure Analysis
Molecular structure analysis of this compound derivatives involves examining the arrangement of atoms within the molecule and how this influences its properties. X-ray crystallography studies provide detailed insights into the molecular conformation, highlighting the importance of substituents in stabilizing the molecular structure (Wardell & Lin, 1998).
Chemical Reactions and Properties
This compound participates in various chemical reactions, leveraging its reactive sites for further functionalization or transformation. Its chemical properties are significantly influenced by the tert-butyl and methoxy groups, which can affect its reactivity and interaction with other chemical entities. For instance, the presence of these groups can enhance the compound's stability under certain conditions or promote specific reactions (Zhang, Ho, & Pascal, 2001).
Scientific Research Applications
Isoquinolinesulfonamides as Protein Kinase Inhibitors
Isoquinolinesulfonamides, including derivatives of naphthalenesulfonamide, act as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C, exhibiting significant biological activity. These compounds inhibit cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases, indicating their potential for therapeutic applications in diseases where such kinases are dysregulated (Hidaka et al., 1984).
Synthesis of Protected β-Amino Acids
N-sulfonylimines, derived from naphthalenesulfonamide, have been used in the synthesis of protected β-amino acids through the addition of Reformatsky reagents. This method demonstrates the versatility of naphthalenesulfonamide derivatives in synthesizing complex organic molecules, which are valuable in drug development and synthetic chemistry (Robinson & Wyatt, 1993).
Antioxidant Activity of Naphthalene Diols
Naphthalene diols, including the methoxy derivatives of naphthalenesulfonamide, exhibit potent antioxidant activity, providing a foundation for the development of new antioxidants. These compounds can be used to protect against oxidative stress in biological systems, which is a contributing factor in many chronic diseases (Foti et al., 2002).
Gold Nanoparticles for Catalysis
Gold nanoparticles stabilized with tert-butyl(naphthalen-1-yl)phosphine oxide, a derivative of naphthalenesulfonamide, have shown high activity and selectivity in the hydrogenation of aldehydes. This illustrates the role of naphthalenesulfonamide derivatives in facilitating novel catalytic processes, potentially applicable in green chemistry and industrial catalysis (Cano et al., 2014).
Synthesis of Secondary Amines
A novel reagent based on tert-butyl 2-naphthalenesulfonylcarbamate has enabled the stepwise synthesis of secondary aliphatic amines, showcasing the utility of naphthalenesulfonamide derivatives in organic synthesis, particularly for generating compounds with potential pharmaceutical applications (Grehn & Ragnarsson, 2002).
Self-Assembly of Vesicles
Aromatic amide-based oligomers, including derivatives of naphthalenesulfonamide, have been designed to self-assemble into vesicular structures. These findings contribute to the development of nanomaterials and molecular devices, highlighting the structural versatility of naphthalenesulfonamide derivatives (Xu et al., 2009).
properties
IUPAC Name |
N-tert-butyl-4-methoxynaphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-15(2,3)16-20(17,18)14-10-9-13(19-4)11-7-5-6-8-12(11)14/h5-10,16H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIKUIMGVGGOSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-({[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4627603.png)
![4-[3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-naphthyl]morpholine](/img/structure/B4627615.png)
![methyl {4,8-dimethyl-7-[2-(4-morpholinyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4627618.png)
![N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4627624.png)

![methyl 2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acrylate](/img/structure/B4627643.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4627653.png)
![5-[(7-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4627664.png)
![1-[(dimethylamino)sulfonyl]-N-(3-ethoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4627670.png)



![3-(4-methoxyphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4627679.png)
